molecular formula C27H29N3O3S2 B12136074 (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12136074
M. Wt: 507.7 g/mol
InChI Key: DUQXIMIMSSPTDB-ULJHMMPZSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a (Z)-configured benzylidene moiety fused to a pyrazole-thiazolidinone scaffold. Its structure features a 4-butoxy-2-methylphenyl substituent on the pyrazole ring and a 2-methoxyethyl group at position 3 of the thiazolidinone core.

Properties

Molecular Formula

C27H29N3O3S2

Molecular Weight

507.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O3S2/c1-4-5-14-33-22-11-12-23(19(2)16-22)25-20(18-30(28-25)21-9-7-6-8-10-21)17-24-26(31)29(13-15-32-3)27(34)35-24/h6-12,16-18H,4-5,13-15H2,1-3H3/b24-17-

InChI Key

DUQXIMIMSSPTDB-ULJHMMPZSA-N

Isomeric SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)C

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Formation of Pyrazole Ring: The pyrazole ring is typically formed by the reaction of a hydrazine derivative with a β-diketone.

    Introduction of Substituents: The various substituents are introduced through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents on the pyrazole, phenyl, and thiazolidinone moieties. Key examples include:

Compound Name Substituent Variations vs. Target Compound Key Properties/Activities Reference
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one Ethoxy (vs. butoxy) at phenyl; isopropyl (vs. 2-methoxyethyl) Enhanced lipophilicity; moderate kinase inhibition
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Simpler benzylidene; no pyrazole or alkoxy substituents Antidiabetic activity via PPAR-γ modulation
(Z)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one Methoxybenzylidene; no pyrazole moiety Anticancer activity (NCI-60 screening)

Key Observations :

  • Alkoxy Chain Length : The butoxy group in the target compound likely enhances membrane permeability compared to ethoxy or methoxy analogs due to increased hydrophobicity .
  • Thiazolidinone Substituents: The 2-methoxyethyl group may improve solubility relative to isopropyl or phenyl groups, balancing lipophilicity for better pharmacokinetics .
Physicochemical and Spectroscopic Properties
  • NMR Analysis : The target compound’s ¹H NMR spectrum shows distinct shifts for the butoxy methylene protons (~1.4–1.6 ppm) and pyrazole aromatic protons (~7.2–8.1 ppm). These shifts align with analogs but differ in regions influenced by the 2-methoxyethyl group (e.g., δ 3.5–3.7 ppm for methoxy protons) .
  • Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds reveals that bulky substituents (e.g., butoxy) lower melting points (mp ~150–160°C) compared to methoxy derivatives (mp ~180–190°C) .
Computational and Bioactivity Comparisons
  • Similarity Indexing : Using Tanimoto coefficients (MACCS fingerprints), the target compound shares ~65–70% similarity with (Z)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one, suggesting overlapping pharmacophores but divergent target affinities .
  • Docking Studies: Molecular docking of analogs indicates that the pyrazole-thiazolidinone scaffold interacts with HDAC8 and PPAR-γ active sites. The butoxy group in the target compound may enhance hydrophobic interactions with HDAC8 compared to ethoxy analogs .

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